molecular formula C12H14N4O3 B2497959 methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate CAS No. 2060031-50-5

methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate

Cat. No. B2497959
CAS RN: 2060031-50-5
M. Wt: 262.269
InChI Key: SJYFUTQIBZAQLZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate is a chemical compound that belongs to the family of tetrazoles. It has been widely used in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of enzymes involved in various cellular processes, such as DNA replication, protein synthesis, and cell signaling pathways.
Biochemical and Physiological Effects:
Methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has also been found to exhibit antitumor activity against various cancer cell lines. In addition, it has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It also exhibits a broad range of biological activities, making it a versatile compound for various research applications. However, the compound has some limitations, such as its potential toxicity and instability under certain conditions.

Future Directions

There are several future directions for the research on methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate. One potential direction is to further explore its antimicrobial activity and investigate its potential as a new antibiotic agent. Another direction is to study its antitumor activity in vivo and evaluate its potential as a new anticancer drug. Additionally, the compound could be further modified to enhance its stability and reduce its toxicity for potential clinical applications.

Synthesis Methods

Methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate can be synthesized through a multistep reaction process. The first step involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form a β-ketoester intermediate. The intermediate is then reacted with sodium azide to form the corresponding tetrazole. Finally, the tetrazole is esterified with methyl iodide to yield the desired product.

Scientific Research Applications

Methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a precursor for the synthesis of other tetrazole derivatives with potential biological activities.

properties

IUPAC Name

methyl 3-(3-methoxyphenyl)-3-(tetrazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-18-10-5-3-4-9(6-10)11(7-12(17)19-2)16-8-13-14-15-16/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYFUTQIBZAQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(3-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propanoate

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